molecular formula C21H25N3O2 B251238 N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide

Cat. No.: B251238
M. Wt: 351.4 g/mol
InChI Key: PAUYPTCSCWPZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2004 by a group of researchers led by Dr. David Nichols at Purdue University. MP-10 has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Molecular Docking

A study conducted by Raza et al. (2019) involved the synthesis of various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, which are closely related to N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide. These compounds showed significant biological activity as tyrosinase and melanin inhibitors, indicating potential in depigmentation drug development with minimal side effects. Molecular docking and dynamic simulations further supported these findings (Raza et al., 2019).

Anticancer Potential

The synthesis of propanamide derivatives, including structures similar to this compound, has been explored for their anticancer properties. A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Certain derivatives exhibited strong anticancer activity, suggesting potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Antibacterial and Antifungal Activity

Compounds related to this compound have been evaluated for antimicrobial activities. Rao et al. (2019) synthesized benzothiazole-piperazinesulfonamide conjugates and assessed them for antibacterial and antifungal activities. Several compounds demonstrated promising activity against various pathogenic bacterial strains and Candida albicans, indicating potential for antimicrobial drug development (Rao et al., 2019).

Anti-Inflammatory and Analgesic Activities

The compound and its analogs have been explored for anti-inflammatory and analgesic activities. Menozzi et al. (1993) synthesized N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides with significant anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities in rats and mice, suggesting their potential in developing treatments for related conditions (Menozzi et al., 1993).

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C21H25N3O2/c1-3-20(25)22-17-8-10-18(11-9-17)23-12-14-24(15-13-23)21(26)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,22,25)

InChI Key

PAUYPTCSCWPZSU-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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